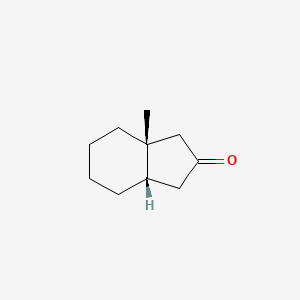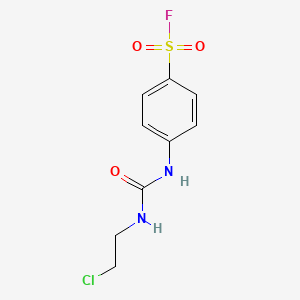
4-(3-(2-Chloroethyl)ureido)benzene-1-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(2-Chloroethyl)ureido)benzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C9H10ClFN2O3S. It is known for its applications in various fields, including medicinal chemistry and organic synthesis. This compound is particularly interesting due to its unique structure, which includes a sulfonyl fluoride group and a ureido group attached to a benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(2-Chloroethyl)ureido)benzene-1-sulfonyl fluoride typically involves the reaction of 4-aminobenzenesulfonyl fluoride with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{4-Aminobenzenesulfonyl fluoride} + \text{2-Chloroethyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-(2-Chloroethyl)ureido)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents used.
Hydrolysis: The ureido group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products include derivatives with different nucleophiles replacing the sulfonyl fluoride group.
Oxidation: Oxidized products may include sulfonic acids.
Reduction: Reduced products may include amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-(3-(2-Chloroethyl)ureido)benzene-1-sulfonyl fluoride has several applications in scientific research:
Medicinal Chemistry: It is used in the development of inhibitors for enzymes such as human neutrophil elastase, which is involved in inflammatory diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies related to enzyme inhibition and protein modification.
Industrial Applications: The compound is used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-(3-(2-Chloroethyl)ureido)benzene-1-sulfonyl fluoride involves the inhibition of specific enzymes. For example, as an inhibitor of human neutrophil elastase, the compound binds to the active site of the enzyme, preventing it from degrading target proteins. The molecular targets include the serine residue in the active site, and the pathway involves the formation of a covalent bond between the inhibitor and the enzyme .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Chlorosulfonyl)benzene-1-sulfonyl fluoride
- 4-(Methylsulfonyl)benzene-1-sulfonyl fluoride
Uniqueness
4-(3-(2-Chloroethyl)ureido)benzene-1-sulfonyl fluoride is unique due to the presence of both a ureido group and a sulfonyl fluoride group. This combination imparts specific reactivity and binding properties, making it a valuable compound in medicinal chemistry and enzyme inhibition studies .
Eigenschaften
CAS-Nummer |
13908-52-6 |
|---|---|
Molekularformel |
C9H10ClFN2O3S |
Molekulargewicht |
280.70 g/mol |
IUPAC-Name |
4-(2-chloroethylcarbamoylamino)benzenesulfonyl fluoride |
InChI |
InChI=1S/C9H10ClFN2O3S/c10-5-6-12-9(14)13-7-1-3-8(4-2-7)17(11,15)16/h1-4H,5-6H2,(H2,12,13,14) |
InChI-Schlüssel |
DDDOGOPONKIHSD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)NCCCl)S(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


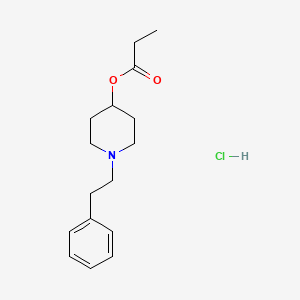
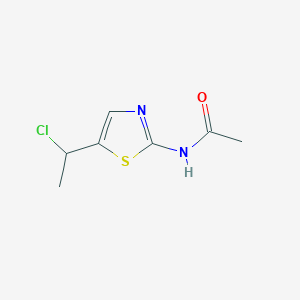
![6-((6-Methylpyridin-2-yl)ethynyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13349445.png)

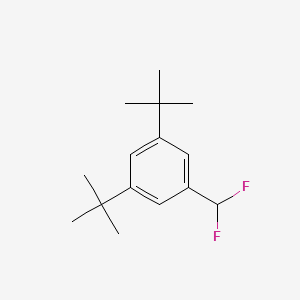
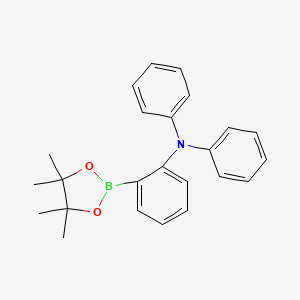
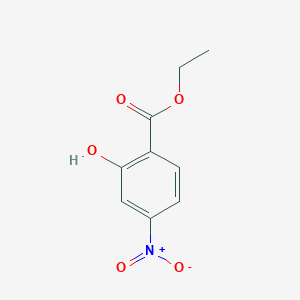
![6-Ethenyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13349483.png)
![5-Nitro-6-phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B13349487.png)


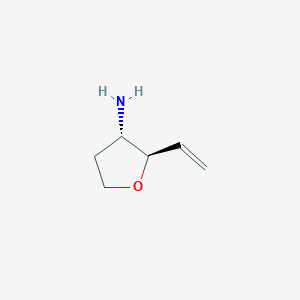
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(2,4-dimethylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13349508.png)
